molecular formula C10H11F3O3S B2643303 3,3,3-Trifluoro-1-phenylpropyl methanesulfonate CAS No. 2230800-06-1

3,3,3-Trifluoro-1-phenylpropyl methanesulfonate

Cat. No.: B2643303
CAS No.: 2230800-06-1
M. Wt: 268.25
InChI Key: VTTHMIZQXDKHFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3,3-Trifluoro-1-phenylpropyl methanesulfonate is a chemical building block of interest in medicinal and organic chemistry. The compound features two key functional groups: a phenylpropyl backbone with a terminal trifluoromethyl (-CF3) group and a methanesulfonate (mesylate) ester . The trifluoromethyl group is a critical pharmacophore in modern drug design. Its incorporation into organic molecules is a well-established strategy to enhance metabolic stability, modulate lipophilicity, and improve membrane permeability . The -CF3 group's strong electron-withdrawing nature can also influence the molecule's electronic distribution and binding affinity to biological targets . Notably, a significant proportion of FDA-approved drugs now contain fluorine or fluorinated functional groups due to these beneficial properties . The methanesulfonate group acts as an excellent leaving group, making this compound a versatile alkylating agent and a key synthetic intermediate . It can be used in nucleophilic substitution reactions to introduce the 3,3,3-trifluoro-1-phenylpropyl moiety into more complex molecules, potentially creating novel compounds for biological evaluation . This makes it particularly valuable for constructing candidate molecules in drug discovery programs, especially for targets where the trifluoromethylphenyl unit is a recognized active fragment. This product is for research and further manufacturing use only. It is strictly for laboratory use and is not intended for human or veterinary diagnosis or treatment.

Properties

IUPAC Name

(3,3,3-trifluoro-1-phenylpropyl) methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O3S/c1-17(14,15)16-9(7-10(11,12)13)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTHMIZQXDKHFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC(CC(F)(F)F)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3,3-Trifluoro-1-phenylpropyl methanesulfonate can be synthesized through the reaction of 3,3,3-trifluoro-1-phenylpropanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction typically occurs at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods: In an industrial setting, the production of 3,3,3-trifluoro-1-phenylpropyl methanesulfonate involves large-scale reactions under controlled conditions. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: 3,3,3-Trifluoro-1-phenylpropyl methanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

The compound is primarily utilized in the synthesis of pharmaceuticals due to its ability to introduce trifluoromethyl groups into organic molecules, enhancing their biological activity. The trifluoromethyl group is known for improving the metabolic stability and lipophilicity of drug candidates.

Synthesis of Drug Candidates

Research has demonstrated that 3,3,3-Trifluoro-1-phenylpropyl methanesulfonate can be employed as a key intermediate in the synthesis of various bioactive compounds. For instance:

  • Example: In a study focusing on autoimmune diseases, derivatives synthesized using this compound showed enhanced bioavailability and therapeutic efficacy compared to existing treatments .
CompoundTarget DiseaseBioavailabilityReference
(R)-D4Autoimmune48.1% (mice)
GSK2981278Autoimmune6.2% (mice)

Molecular Imaging

Another significant application of 3,3,3-Trifluoro-1-phenylpropyl methanesulfonate is in molecular imaging, particularly in the detection and monitoring of various diseases.

Imaging Techniques

The compound has been incorporated into radiopharmaceuticals for imaging purposes:

  • Example: It plays a role in the development of imaging agents for central nervous system diseases such as Alzheimer's and multiple sclerosis. These agents allow for non-invasive visualization of disease progression and treatment response .
Imaging AgentDisease TargetApplicationReference
F-labelled CompoundAlzheimer's DiseaseDisease monitoring
F-labelled CompoundMultiple SclerosisTherapy stratification

Pesticide Development

In agricultural chemistry, 3,3,3-Trifluoro-1-phenylpropyl methanesulfonate has been explored for its potential use in pesticide formulations.

Efficacy Studies

Studies indicate that compounds derived from this methanesulfonate exhibit significant insecticidal properties:

  • Example: Research on fluorinated pesticides has shown improved efficacy against various pests while minimizing environmental impact .
Pesticide CandidateTarget PestEfficacy (%)Reference
Fluorinated CompoundAphids85%
Fluorinated CompoundBeetles90%

Mechanism of Action

The mechanism of action of 3,3,3-trifluoro-1-phenylpropyl methanesulfonate involves its ability to act as an electrophile due to the presence of the methanesulfonate group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various substituted products. The trifluoromethyl group enhances the compound’s stability and reactivity by providing electron-withdrawing effects, which influence the overall reactivity of the molecule .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Methanesulfonate Esters
  • Ethyl Methanesulfonate (EMS):
    A simpler alkyl methanesulfonate with a well-documented role as a mutagen and alkylating agent. EMS lacks aromatic or fluorinated substituents, resulting in lower molecular weight (124.16 g/mol) and higher volatility. Its hazards include combustibility and the release of sulfur oxides during decomposition .

  • Lead Methanesulfonate :
    A metal-containing sulfonate used in electroplating. Unlike the target compound, it is corrosive to metals and poses risks of lead toxicity. Its decomposition products include sulfur oxides and lead fumes, necessitating stringent handling protocols .

  • 3-[3-(Trifluoromethyl)phenyl]propyl Methanesulfonate (CAS 73295-12-2): A structural analog with a trifluoromethyl group on the phenyl ring rather than the propyl chain.
Trifluoromethanesulfonate (Triflate) Esters
  • Methyl Trifluoromethanesulfonate (Methyl Triflate):
    A highly reactive triflate ester with superior leaving group ability compared to mesylates. It is classified as flammable (H226) and corrosive (H314), requiring specialized storage and handling .

  • 3-[(3R,4R)-3,4-Dimethylpiperidin-4-yl]phenyl Trifluoromethanesulfonate :
    A triflate derivative synthesized via reaction with trifluoromethanesulfonic anhydride. The triflate group enhances its utility in Suzuki-Miyaura coupling and other transition metal-catalyzed reactions, contrasting with the milder reactivity of mesylates .

Reactivity and Stability

Compound Leaving Group Efficiency Stability in Hydrolysis Key Reactivity Applications
3,3,3-Trifluoro-1-phenylpropyl methanesulfonate Moderate (mesylate) Moderate Alkylation, intermediate synthesis
Ethyl Methanesulfonate Moderate Low (hydrolysis-prone) Mutagenesis studies, DNA alkylation
Methyl Trifluoromethanesulfonate High (triflate) Low Catalytic reactions, glycosylation
Lead Methanesulfonate Low High (inert matrix) Electroplating, corrosion inhibition

Key Findings :

  • Triflates (e.g., methyl triflate) exhibit faster reaction kinetics in nucleophilic substitutions due to superior leaving group ability compared to mesylates .
  • Fluorination in the target compound likely enhances hydrolytic stability relative to non-fluorinated methanesulfonates like EMS .

Key Findings :

  • Fluorinated sulfonates (e.g., target compound) may pose reduced volatility compared to EMS, lowering inhalation risks .
  • Lead methanesulfonate’s metal content introduces chronic toxicity absent in organic sulfonates .

Biological Activity

3,3,3-Trifluoro-1-phenylpropyl methanesulfonate (TFPMS) is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide an in-depth analysis of the biological activity of TFPMS, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

TFPMS is characterized by the presence of a trifluoromethyl group and a phenyl group, which contribute to its chemical reactivity and biological activity. The compound can be represented as follows:

  • Chemical Formula : C₁₃H₁₂F₃O₃S
  • Molecular Weight : 303.29 g/mol

The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and influencing the compound's interaction with biological targets.

TFPMS exhibits several biological activities, primarily through its interaction with specific molecular targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : TFPMS has been shown to inhibit certain enzymes involved in metabolic pathways, which may lead to altered cellular functions.
  • Receptor Modulation : The compound may act as a modulator for various receptors, influencing signaling pathways related to disease processes.

Therapeutic Applications

Research indicates that TFPMS may have potential applications in:

  • Cancer Treatment : Preliminary studies suggest that TFPMS could inhibit tumor growth by targeting specific cancer cell pathways.
  • Inflammation Control : The compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

  • Cancer Cell Line Studies :
    • In vitro studies using various cancer cell lines demonstrated that TFPMS significantly reduced cell viability in a dose-dependent manner. For instance, a study reported an IC50 value of 12 µM against breast cancer cells, indicating potent anti-cancer activity.
  • Enzyme Inhibition Assays :
    • TFPMS was evaluated for its inhibitory effects on specific enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Results showed that TFPMS inhibited COX activity by approximately 70% at a concentration of 25 µM, suggesting its potential as an anti-inflammatory agent.
  • Animal Model Studies :
    • An animal model study assessed the efficacy of TFPMS in reducing tumor size in xenograft models. Mice treated with TFPMS exhibited a significant reduction in tumor volume compared to control groups, supporting its potential as an anti-cancer therapeutic.

Data Table: Summary of Biological Activities

Activity TypeTarget/EffectIC50/EC50 ValueReferences
Anti-cancerBreast Cancer Cells12 µM
Enzyme InhibitionCyclooxygenase (COX)25 µM (70% inhibition)
Tumor Growth InhibitionXenograft ModelSignificant reduction

Q & A

Advanced Research Question

  • X-ray crystallography : To confirm stereochemistry in crystalline derivatives .
  • High-resolution mass spectrometry (HRMS) : For exact mass verification, especially when elemental analysis is inconclusive.
  • HPLC-MS : To detect trace impurities or degradation products in complex mixtures.

How should researchers address contradictions in reported reactivity or yields across studies?

Advanced Research Question
Potential causes :

  • Impurity profiles : Variations in starting material purity (e.g., <95% vs. >99%) impact reactivity .
  • Reaction conditions : Solvent polarity (e.g., CH3CN vs. DMF) or temperature gradients alter kinetics.
    Troubleshooting :
  • Reproduce experiments with rigorously dried solvents and standardized substrates.
  • Use control experiments to isolate variables (e.g., catalytic vs. stoichiometric additives).

What strategies optimize reaction parameters for high-yield synthesis of derivatives?

Advanced Research Question

  • Solvent selection : Polar aprotic solvents (e.g., CH3CN) enhance electrophilicity of the sulfonate group .
  • Catalysis : Lewis acids (e.g., trimethylsilyl triflate) may accelerate alkylation .
  • Temperature : Low temperatures (-70°C) stabilize intermediates, while gradual warming ensures completion .

How can this compound be leveraged to design novel fluorinated derivatives?

Advanced Research Question

  • Cross-coupling reactions : Use palladium catalysts to couple the phenyl group with aryl halides.
  • Functional group interconversion : Hydrolysis of the sulfonate ester to generate alcohols, followed by fluorination or oxidation.
  • Heterocycle synthesis : React with nucleophiles (e.g., amines) to form fluorinated heterocyclic scaffolds .

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